molecular formula C17H14N4OS B294841 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether

Numéro de catalogue: B294841
Poids moléculaire: 322.4 g/mol
Clé InChI: HSBYJYGSLPOLKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether, also known as BTT-3033, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of triazolothiadiazole derivatives, which have been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mécanisme D'action

The mechanism of action of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether is not fully understood. However, several studies have suggested that this compound exerts its biological activities by modulating various signaling pathways. For instance, a study by Zhang et al. (2018) reported that this compound inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are known to play critical roles in the inflammatory response. Another study by Li et al. (2020) demonstrated that this compound induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. For instance, a study by Zhang et al. (2018) reported that this compound reduced the levels of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that this compound induced cell cycle arrest and apoptosis in human gastric cancer cells by regulating the expression of various genes involved in these processes.

Avantages Et Limitations Des Expériences En Laboratoire

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has several advantages for lab experiments. For instance, it is a novel compound that has not been extensively studied, which provides an opportunity for researchers to explore its potential therapeutic applications. Additionally, this compound has been reported to possess various biological activities, which makes it a promising candidate for drug development. However, there are also some limitations for lab experiments with this compound. For instance, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to investigate its biological activities.

Orientations Futures

There are several future directions for research on 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether. For instance, further studies are needed to investigate the mechanism of action of this compound and its potential therapeutic applications in different disease models. Additionally, studies are needed to investigate the pharmacokinetics and pharmacodynamics of this compound to determine its safety and efficacy in vivo. Furthermore, the synthesis of this compound could be optimized to improve its yield and purity, which would facilitate its use in drug development. Finally, studies are needed to investigate the structure-activity relationship of this compound to identify more potent and selective derivatives.

Méthodes De Synthèse

The synthesis of 3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether involves a multi-step process that starts with the reaction of 2-mercapto-5-methyl-1,3,4-thiadiazole with 1,2,4-triazole-3-thiol to form the intermediate compound 3-(1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. This intermediate compound is then reacted with benzyl bromide to form 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole. Finally, the target compound this compound is obtained by reacting 3-(3-benzyl-1,2,4-triazol-3-ylthio)-5-methyl-1,3,4-thiadiazole with phenyl chloromethyl ether in the presence of potassium carbonate.

Applications De Recherche Scientifique

3-(3-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl methyl ether has been reported to possess various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Several studies have investigated the potential therapeutic applications of this compound in different disease models. For instance, a study conducted by Zhang et al. (2018) reported that this compound exhibited potent anti-inflammatory activity in lipopolysaccharide-induced acute lung injury in mice. Another study by Li et al. (2020) demonstrated that this compound exhibited potent anticancer activity against human gastric cancer cells by inducing cell cycle arrest and apoptosis.

Propriétés

Formule moléculaire

C17H14N4OS

Poids moléculaire

322.4 g/mol

Nom IUPAC

3-benzyl-6-(3-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4OS/c1-22-14-9-5-8-13(11-14)16-20-21-15(18-19-17(21)23-16)10-12-6-3-2-4-7-12/h2-9,11H,10H2,1H3

Clé InChI

HSBYJYGSLPOLKU-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

SMILES canonique

COC1=CC=CC(=C1)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.